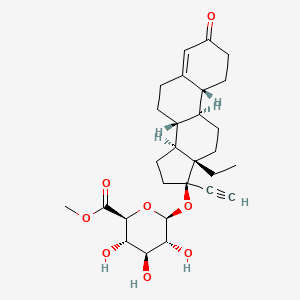
rac Ketoprofen Glucuronide Allyl Ester-13CD3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Ketoprofen Glucuronide Allyl Ester-13CD3: is a biochemical compound used primarily in proteomics research. It is a derivative of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The compound has a molecular formula of C2413CH23D3O9 and a molecular weight of 474.48 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac Ketoprofen Glucuronide Allyl Ester-13CD3 involves multiple steps, starting from ketoprofen. The process includes glucuronidation, where ketoprofen is conjugated with glucuronic acid, followed by esterification with allyl alcohol. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
rac Ketoprofen Glucuronide Allyl Ester-13CD3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of ketoprofen, such as ketoprofen alcohols, ketones, and substituted esters .
Applications De Recherche Scientifique
rac Ketoprofen Glucuronide Allyl Ester-13CD3 is widely used in scientific research, particularly in:
Chemistry: As a model compound for studying esterification and glucuronidation reactions.
Biology: In proteomics research to study protein interactions and modifications.
Medicine: As a reference standard in pharmacokinetic studies to understand the metabolism of ketoprofen.
Industry: In the development of new NSAID derivatives with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of rac Ketoprofen Glucuronide Allyl Ester-13CD3 involves its interaction with specific enzymes and proteins. The glucuronide moiety allows it to be recognized and metabolized by glucuronidase enzymes, leading to the release of active ketoprofen. The molecular targets include cyclooxygenase (COX) enzymes, which are inhibited by ketoprofen, reducing inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
rac Ketoprofen-13C,d3 Acyl-Beta-D-glucuronide: Another glucuronide derivative of ketoprofen, used in similar research applications.
Ketoprofen Methyl Ester: A simpler ester derivative of ketoprofen, used in pharmacological studies.
Uniqueness
rac Ketoprofen Glucuronide Allyl Ester-13CD3 is unique due to its specific glucuronide and allyl ester modifications, which provide distinct properties for research applications. Its deuterium labeling (13CD3) also makes it valuable in mass spectrometry studies for tracking metabolic pathways .
Propriétés
Formule moléculaire |
C25H26O9 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H26O9/c1-3-12-32-24(31)22-20(28)19(27)21(29)25(33-22)34-23(30)14(2)16-10-7-11-17(13-16)18(26)15-8-5-4-6-9-15/h3-11,13-14,19-22,25,27-29H,1,12H2,2H3/t14?,19-,20-,21+,22-,25-/m0/s1/i2+1D3 |
Clé InChI |
OZBPANSTJDBACD-LZQCWBLXSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


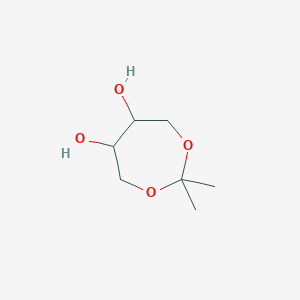
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
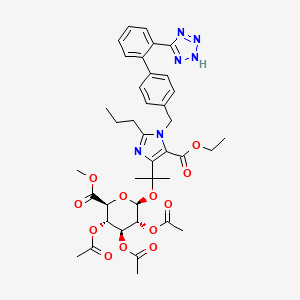
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
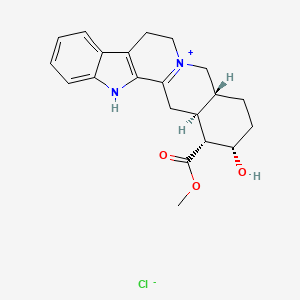

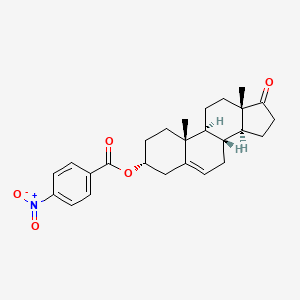
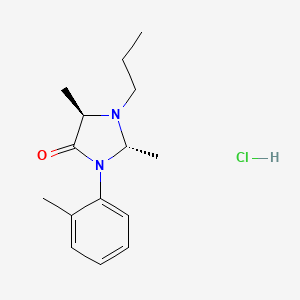
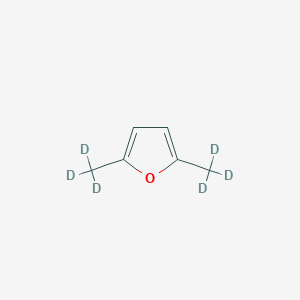
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
